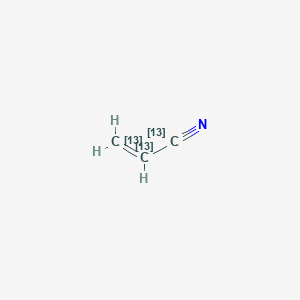

Acrylonitrile-13C3

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acétate de 4-(2-acétoxyacétyl)phényle implique généralement l'acétylation de la 4-hydroxyacetophénone. La réaction se déroule comme suit :

Matière première : 4-hydroxyacetophénone

Réactifs : Anhydride acétique et un catalyseur tel que la pyridine

Conditions : La réaction est réalisée sous reflux pendant plusieurs heures.

Le mécanisme réactionnel implique la formation d'un groupe acétoxy en position para du cycle phényle, conduisant à la formation de l'acétate de 4-(2-acétoxyacétyl)phényle.

Méthodes de production industrielle

Dans un contexte industriel, la production d'acétate de 4-(2-acétoxyacétyl)phényle peut être mise à l'échelle en utilisant des réacteurs à flux continu. Cette méthode permet un meilleur contrôle des conditions de réaction, des rendements plus élevés et des temps de réaction réduits .

Analyse Des Réactions Chimiques

Core Chemical Reactions

Acrylonitrile-¹³C₃ participates in reactions typical of nitriles and alkenes, with its isotopic label retained in most transformations.

Hydration

Reaction with water under acidic or enzymatic conditions yields acrylamide-¹³C₃:

Conditions : Sulfuric acid (H₂SO₄) or nitrile hydratase enzymes .

Reduction

Catalytic hydrogenation or reduction with lithium aluminum hydride (LiAlH₄) produces propylamine-¹³C₃:

Key product : Propionitrile-¹³C₃ intermediates form during partial reduction .

Cyanoethylation

Reacts with nucleophiles (e.g., thiols, amines) via Michael addition:

Applications : Synthesis of ¹³C-labeled polymers and pharmaceuticals .

Epoxidation

Oxidation with peroxides forms glycidonitrile-¹³C₃, an epoxide:

Mechanism : Electrophilic attack on the double bond, retaining the ¹³C label .

Enzymatic Oxidative Rearrangement

In Salmonella enterica, acrylonitrile-¹³C₃ derivatives participate in nitrile biogenesis. Studies using [1,2,3-¹³C₃]-tryptophan show C3 retention in nitrile products, confirming carbon backbone preservation :

| Substrate | Product | Isotopic Outcome |

|---|---|---|

| [1,2,3-¹³C₃]-Tryptophan | Skatole-¹³C₁ | C3 retained as nitrile |

Polymerization

Acrylonitrile-¹³C₃ undergoes radical or anionic polymerization to form polyacrylonitrile (PAN-¹³C₃), a precursor for carbon fibers. Isotopic labeling aids in studying polymerization kinetics and thermal degradation .

Conditions :

-

Radical initiators : Azobisisobutyronitrile (AIBN) at 60–80°C.

Metabolic Studies

In Bacillus subtilis, acrylonitrile-¹³C₃ is used to trace cyanide production. LC-MS data confirm C2 and C3 are released as cyanide and bicarbonate, respectively :

| Labeled Position | Product Detected | Mass Shift |

|---|---|---|

| [2-¹³C₁] | Cyanide-¹³C | +1 Da |

| [3-¹³C₁] | Skatole-¹³C₁ | +1 Da |

Catalytic Oxidation Pathways

In propylene oxidation over Bi₂Mo₃O₁₂ catalysts, isotopic studies with allyl alcohol-¹³C₃ demonstrate acrylonitrile-¹³C₃ forms via sequential oxidation without carbon loss .

Stability and Reactivity

Applications De Recherche Scientifique

Nuclear Magnetic Resonance (NMR) Spectroscopy

Acrylonitrile-13C3 is extensively utilized in NMR spectroscopy to trace chemical reactions and mechanisms. The carbon-13 isotope provides a distinct signature that facilitates the observation of molecular dynamics and interactions in complex systems.

Metabolic Studies

This compound is employed in metabolic studies to track the incorporation and transformation of carbon atoms within biological systems. It aids researchers in understanding metabolic pathways and the fate of nutrients in living organisms.

Material Science

In material science, this compound is used to synthesize labeled polymers. These labeled polymers are crucial for studying polymerization processes and investigating the physical properties of materials under various conditions.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various microorganisms. The Minimum Inhibitory Concentration (MIC) values for several pathogens are as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 6.3 µg/mL |

| Candida albicans | 15 µg/mL |

| Bacillus subtilis | 10 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents, particularly against antibiotic-resistant strains.

Cytotoxic Effects

This compound has also been evaluated for its cytotoxic effects on human cancer cell lines. The results indicate dose-dependent cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

The mechanism of action appears to involve apoptosis induction, as indicated by increased levels of caspase-3 activation in treated cells.

Research Implications

The diverse applications and biological activities of this compound underscore its potential as a therapeutic agent. Ongoing research aims to explore its efficacy in clinical settings, particularly as an alternative treatment for infections caused by resistant pathogens and as a chemotherapeutic agent for cancer therapy.

Mécanisme D'action

The mechanism of action of 4-(2-Acetoxyacetyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound’s acetoxy groups can undergo hydrolysis to form active metabolites that interact with enzymes and receptors in biological systems . These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Composés similaires

4-Hydroxyacetophénone : La matière première pour la synthèse de l'acétate de 4-(2-acétoxyacétyl)phényle.

Acide phénylacétique : Un composé apparenté présentant des caractéristiques structurales similaires.

Dérivés de l'acétophénone : Divers dérivés avec différents groupes fonctionnels.

Unicité

L'acétate de 4-(2-acétoxyacétyl)phényle est unique en raison de ses groupes fonctionnels acétoxy spécifiques, qui confèrent une réactivité chimique et une activité biologique distinctes par rapport à d'autres composés similaires . Sa capacité à agir comme intermédiaire dans la synthèse de métabolites de la phénéthylamine met en évidence son importance dans la recherche chimique .

Activité Biologique

Acrylonitrile-13C3 (chemical formula: C3H3N) is a stable isotopic form of acrylonitrile, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its antimicrobial properties, cytotoxic effects, and interactions with various biological systems.

This compound is characterized by its unique isotopic labeling, which allows for enhanced tracking in biological studies. The compound can be synthesized through several methods, including the reaction of propylene with hydrogen cyanide under controlled conditions. Its structure consists of a vinyl group attached to a nitrile functional group, making it reactive and suitable for various chemical modifications.

Antimicrobial Activity

Research Findings:

this compound has been investigated for its antimicrobial properties against a range of microorganisms. Studies have shown that it exhibits significant antibacterial and antifungal activities.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 6.3 µg/mL |

| Candida albicans | 15 µg/mL |

| Bacillus subtilis | 10 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in combating antibiotic-resistant strains .

Cytotoxic Effects

Case Studies:

Recent studies have evaluated the cytotoxic effects of this compound on various cell lines, including human cancer cells. The compound demonstrated dose-dependent cytotoxicity, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

The cytotoxic mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of caspase-3 activation in treated cells .

The biological activity of this compound is attributed to several mechanisms:

- Membrane Disruption: this compound can integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

- Reactive Oxygen Species (ROS) Generation: The compound induces oxidative stress in cells, contributing to its cytotoxic effects.

- Enzyme Inhibition: It has been shown to inhibit key enzymes involved in cellular metabolism, further contributing to its antimicrobial and anticancer properties .

Research Implications

The diverse biological activities of this compound underscore its potential as a therapeutic agent. Ongoing research aims to explore its efficacy in clinical settings, particularly as an alternative treatment for infections caused by resistant pathogens and as a chemotherapeutic agent.

Propriétés

IUPAC Name |

(1,2,3-13C3)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N/c1-2-3-4/h2H,1H2/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHHRLWOUZZQLW-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]=[13CH][13C]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584346 | |

| Record name | (~13~C_3_)Prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.041 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202326-55-4 | |

| Record name | (~13~C_3_)Prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202326-55-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.